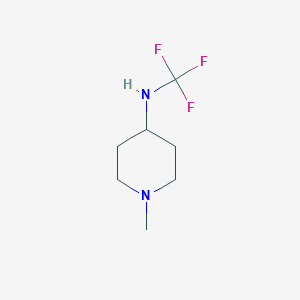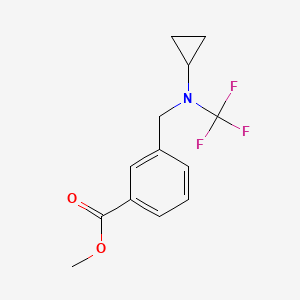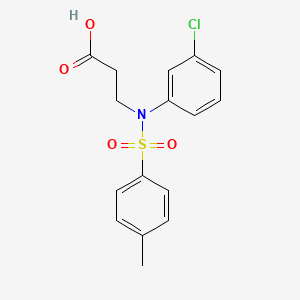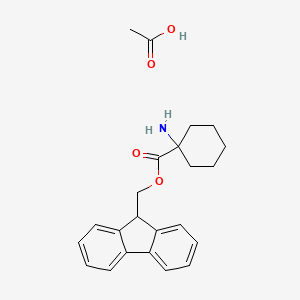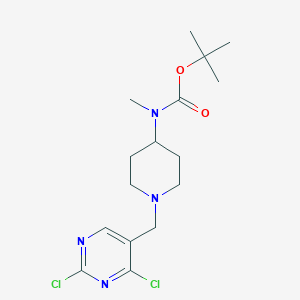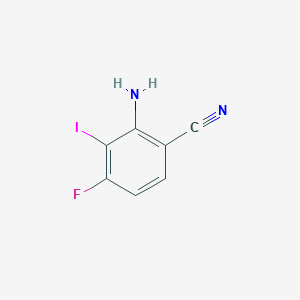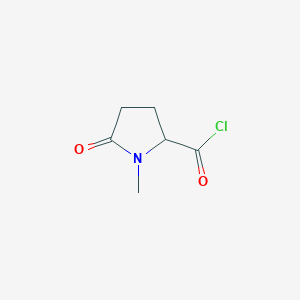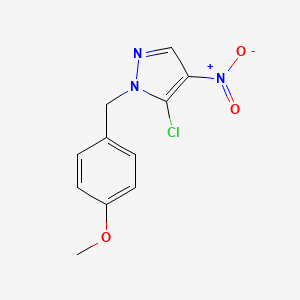
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the 5th position, a methoxybenzyl group at the 1st position, and a nitro group at the 4th position of the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The methoxybenzyl group can be introduced through benzylation reactions using methoxybenzyl chloride and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-chloro-1-(4-methoxybenzyl)-4-amino-1H-pyrazole.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a pyrazole ring.
Uniqueness
5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is unique due to the specific combination of functional groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group at the 4th position and the methoxybenzyl group at the 1st position provides unique steric and electronic properties that influence its interactions with molecular targets.
特性
分子式 |
C11H10ClN3O3 |
|---|---|
分子量 |
267.67 g/mol |
IUPAC名 |
5-chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(12)10(6-13-14)15(16)17/h2-6H,7H2,1H3 |
InChIキー |
BGLJOEGYFUKANU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


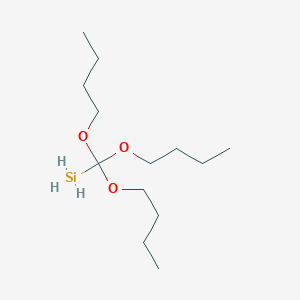
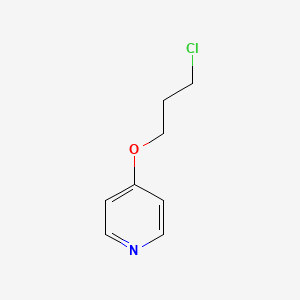
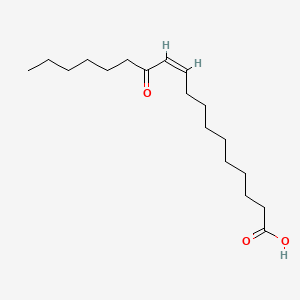

![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)


